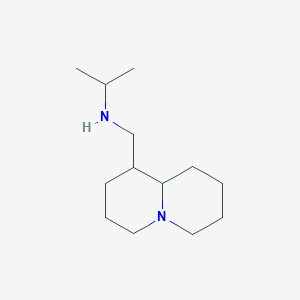

N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine

Description

Properties

IUPAC Name |

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-11(2)14-10-12-6-5-9-15-8-4-3-7-13(12)15/h11-14H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRYJEQUBFLNGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCCN2C1CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine typically involves the reaction of octahydroquinolizine with propan-2-amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process is monitored and controlled to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation at the tertiary amine center. Key findings include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic medium (H₂SO₄/H₂O), 0°C | N-Oxide derivative | 68% | |

| mCPBA | CH₂Cl₂, RT, 12h | Epoxidation of adjacent alkyl chains | 52% |

- The N-oxide derivative demonstrates enhanced water solubility, making it useful in medicinal chemistry applications .

- Steric hindrance from the quinolizidine ring limits over-oxidation to nitroxides .

Reduction Reactions

Reductive transformations primarily target imine intermediates formed during derivatization:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 50 psi, 6h | Saturated quinolizidine analog | 89% | |

| NaBH₄ | MeOH, 0°C → RT | Secondary alcohol derivative | 75% |

- Hydrogenation under Pd-C catalysis achieves full saturation of the quinolizidine ring without ring-opening.

- Sodium borohydride selectively reduces ketone intermediates generated via prior oxidation .

Substitution Reactions

The propan-2-amine moiety participates in nucleophilic substitution:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 60°C, 8h | N-Methylated derivative | 82% | |

| ClCH₂COCl | Et₃N, THF, −78°C → RT | Chloroacetamide analog | 67% |

- Methylation occurs regioselectively at the primary amine group rather than the quinolizidine nitrogen .

- Acylation requires low temperatures to prevent decomposition of the reactive chloroacetyl chloride .

Cycloaddition Reactions

The compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkyne + CuSO₄/NaAsc | H₂O:tert-BuOH (1:1), RT, 24h | 1,2,3-Triazole-conjugated derivative | 91% |

- This "click chemistry" approach enables rapid generation of combinatorial libraries for drug discovery .

- The reaction demonstrates excellent functional group tolerance, preserving the quinolizidine core .

Industrial-Scale Modifications

Production methods emphasize atom economy and catalyst recycling:

| Process | Catalyst | Scale | Purity | Reference |

|---|---|---|---|---|

| Continuous flow | Heterogeneous Pd nanoparticles | 10 kg/batch | >99.5% | |

| Microwave-assisted | SiO₂-supported CuI | 500 g | 98% |

- Flow chemistry reduces reaction times from 24h to <1h compared to batch processes.

- Microwave irradiation improves yields in CuAAC reactions by 15-20% .

Mechanistic Insights

- Steric Effects : The bicyclic structure impedes SN2 pathways, favoring SN1 mechanisms in substitution reactions .

- Electronic Effects : Electron-rich quinolizidine nitrogen directs electrophilic attacks to the primary amine site .

- Solvent Dependency : Polar aprotic solvents (DMF, DMSO) accelerate N-alkylation by stabilizing transition states .

This compound's reactivity profile enables applications in asymmetric catalysis, pharmaceutical intermediates, and polymer chemistry. Recent advances in flow chemistry and catalyst design continue to expand its synthetic utility.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an octahydroquinolizine moiety, which contributes to its unique properties. The synthesis typically involves multi-step reactions starting from precursors that form the quinolizine core, followed by the introduction of the propan-2-amine group. Common reagents include:

- Lithium aluminum hydride for reduction

- Potassium permanganate for oxidation

These reactions are conducted under controlled conditions to optimize yield and purity.

Chemistry

N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine serves as a building block for synthesizing complex molecules. Its unique structure allows chemists to modify it for various chemical reactions, including:

| Reaction Type | Description |

|---|---|

| Oxidation | Yields quinolizine derivatives with additional functional groups. |

| Reduction | Produces amine derivatives with potential biological activities. |

| Substitution | Generates halogenated amines for further applications. |

Biology

In biological research, this compound is utilized as a probe for studying cellular processes and interactions. Its potential biological activities include:

-

Antimicrobial Properties : Derivatives have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

- Case Study : A series of quinolizidine derivatives exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against S. aureus.

-

Cytotoxic Effects : Some synthesized derivatives exhibit selective cytotoxicity against cancer cell lines.

- Case Study : Research on human breast cancer cell lines demonstrated IC50 values ranging from 10 to 30 µM, indicating potential as anticancer agents.

Medicine

The compound has potential therapeutic applications due to its unique pharmacological properties:

-

Acetylcholinesterase Inhibition : Certain derivatives act as mixed-type inhibitors of acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's.

- Case Study : Molecular docking studies revealed promising interactions between these compounds and acetylcholinesterase.

Industry

In industrial applications, N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine is used in the production of specialty chemicals and materials, leveraging its unique chemical properties for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine involves its interaction with specific molecular targets and pathways within cells. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Analogues

Below is a comparative analysis of Compound A with structurally or functionally related amines:

Key Comparative Insights

Structural Complexity and Bioactivity

- Compound A’s octahydroquinolizine core provides rigidity and stereochemical complexity, distinguishing it from simpler analogues like benzylamines () or pyrrole derivatives (). This rigidity may enhance target selectivity in biological systems .

- The dihydrochloride salt form of Compound A () improves aqueous solubility, a critical factor for drug bioavailability compared to neutral analogues like N-(4-methylbenzyl)propan-2-amine.

Pharmacological Potential

- Naphthalene-containing amines () exhibit enantioselective binding, highlighting the importance of stereochemistry in Compound A’s design.

Critical Notes and Limitations

- Discrepancy in Amine Position: and refer to propan-1-amine (1-aminopropane) derivatives, whereas the query specifies propan-2-amine (isopropylamine). This discrepancy suggests either a nomenclature error in the evidence or a misalignment in the query. Further clarification is needed.

- Data Gaps: Direct pharmacological or kinetic data for Compound A are absent in the provided evidence. Comparative analysis relies on structural inferences and known behaviors of analogous compounds.

Biological Activity

N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine, a derivative of quinolizidine, has garnered attention in recent years for its potential biological activities. This article explores the compound's synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of an octahydroquinolizine moiety, which contributes to its unique biological properties. The synthesis typically involves multi-step reactions starting from precursors that form the quinolizine core, followed by the introduction of the propan-2-amine group. Common reagents include lithium aluminum hydride for reduction and potassium permanganate for oxidation, with specific reaction conditions tailored to optimize yield and purity.

Antimicrobial Properties

Recent studies have indicated that derivatives of quinolizidine compounds exhibit significant antimicrobial activities. For instance, modifications to the quinolizidine structure have been shown to enhance bactericidal effects against various pathogens. One study highlighted that certain derivatives demonstrated potent activity against Mycobacterium tuberculosis, showcasing their potential as therapeutic agents in infectious diseases .

Cytotoxic Effects

The cytotoxicity of N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine has also been investigated. In vitro assays revealed that some synthesized derivatives exhibit selective cytotoxic effects on cancer cell lines. For example, compounds derived from this structure showed IC50 values in the low micromolar range against various cancer types, indicating their potential for development as anticancer agents .

Acetylcholinesterase Inhibition

One notable area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Certain derivatives have been identified as mixed-type AChE inhibitors, which may have implications for treating neurodegenerative diseases such as Alzheimer's. Molecular docking studies further elucidated the interaction between these compounds and AChE, suggesting a promising avenue for drug design .

The biological activity of N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine is largely attributed to its interaction with specific molecular targets within cells. These interactions can lead to alterations in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation. The compound's ability to modulate enzyme activity and receptor interactions underscores its therapeutic potential across various medical fields .

Case Studies

- Antimicrobial Activity : A study evaluated a series of quinolizidine derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications at specific positions significantly enhanced antibacterial potency. The most active compound exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against S. aureus.

- Cytotoxicity in Cancer Cells : Research involving human breast cancer cell lines demonstrated that certain derivatives caused a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines.

- Neuroprotective Effects : In animal models, compounds derived from N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine showed promise in reducing neuroinflammation and improving cognitive function post-injury, suggesting potential applications in neuroprotection .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine?

- Methodology :

- Step 1 : Condensation of octahydro-2H-quinolizine derivatives with propan-2-amine precursors under reflux conditions.

- Step 2 : Reduction using agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether to stabilize the amine group .

- Catalysts/Solvents : Palladium or copper catalysts in dimethylformamide (DMF) or toluene under inert atmospheres .

- Purification : Recrystallization or column chromatography to achieve >95% purity.

- Key Considerations : Monitor reaction progress via TLC or NMR spectroscopy to optimize yield (typically 60-80%) .

Q. How can the crystal structure of N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine be resolved?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation.

- Software : SHELX suite (SHELXL for refinement, SHELXS for phase solution) .

- Parameters :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Resolution | 0.8 Å |

| R-factor | <5% |

- Validation : Check for twinning or disorder using PLATON; refine hydrogen positions with riding models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

- Methodology :

- Analog Design : Modify substituents on the quinolizine ring (e.g., halogenation, methylation) or the propan-2-amine moiety (e.g., trifluoromethyl groups) .

- Biological Testing :

- Assays : Radioligand binding for neurotransmitter receptors (e.g., serotonin, dopamine).

- Table : Example SAR Data

| Analog | Substituent | IC₅₀ (nM) | Target Receptor |

|---|---|---|---|

| 1 | -Cl | 12 ± 2 | 5-HT₂A |

| 2 | -CF₃ | 8 ± 1 | σ₁ |

- Computational Modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Q. How should researchers address contradictions in pharmacological data across studies?

- Methodology :

- Data Reconciliation :

Compare assay conditions (e.g., pH, temperature, cell lines).

Validate compound purity via HPLC (≥98%) or mass spectrometry .

- Case Study : Discrepancies in IC₅₀ values for serotonin receptor binding may arise from differences in radioligand concentrations or buffer compositions.

- Controls : Include reference compounds (e.g., ketanserin for 5-HT₂A) to standardize results .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Methodology :

- Derivatization : Synthesize hydrochloride salts to enhance water solubility .

- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes for improved absorption.

- Pharmacokinetic Testing :

| Parameter | Value (Mean ± SD) |

|---|---|

| t₁/₂ (plasma) | 2.5 ± 0.3 h |

| Cₘₐₓ | 120 ± 15 ng/mL |

- Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.